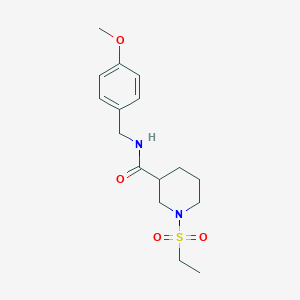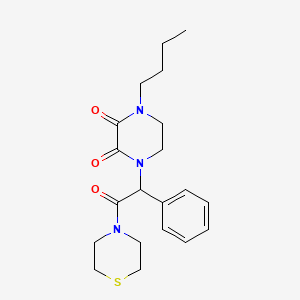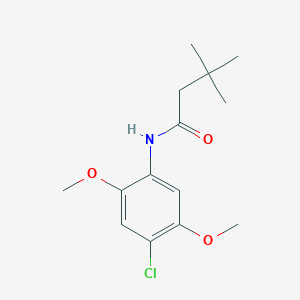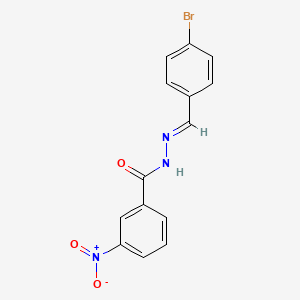![molecular formula C17H28N4O4 B5550705 [1-methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5550705.png)
[1-methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of complex organic molecules, including [1-methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid, plays a crucial role in developing new pharmaceuticals and understanding biological mechanisms. These molecules often exhibit unique biological activities due to their intricate structures and the presence of multiple functional groups.
Synthesis Analysis
Synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler molecules and progressively building up the desired structure. For instance, the synthesis of 7'-arylidenespiro[indoline-3,1'-pyrrolizines] demonstrates a three-component reaction involving pyrrolidine, aromatic aldehydes, and 3-arylideneoxindolin-2-ones, showcasing the type of synthetic strategies that might be employed in creating structurally complex molecules like the one (Huang et al., 2019).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using spectroscopic methods such as NMR and X-ray crystallography. These techniques provide detailed information about the arrangement of atoms within the molecule. For example, the study on (2-Oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids provides insights into how molecular conformations in solution and crystal form can be analyzed (Chui et al., 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of a compound are heavily influenced by its functional groups. For example, reactions involving azomethine ylides demonstrate the synthetic versatility of pyrrolidine in constructing spiro compounds, which could be relevant for synthesizing the target compound (Huang et al., 2019).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are critical for understanding the compound's behavior in different environments and for its practical application in synthesis and drug formulation.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity with other chemical agents, and stability under various conditions, are fundamental for predicting how the compound behaves in chemical reactions and in biological systems. For instance, the study of acid-base properties of related compounds can provide valuable insights into the behavior of complex molecules (Kaplaushenko, 2014).
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
Researchers have developed methods to synthesize complex molecules, including spirooxindoles and pyrrolizines, by employing multi-component reactions that involve components like pyrrolidine. For instance, Huang et al. (2019) reported the acetic acid-catalyzed three-component reaction of pyrrolidine, aromatic aldehydes, and 3-arylideneoxindolin-2-ones, yielding functionalized spiro[indoline-3,1'-pyrrolizines] with high diastereoselectivity. These compounds were further evaluated for their antitumor activities against mouse colon cancer cells (CT26) and human liver cancer cells (HepG2) through in vitro assays (Huang et al., 2019).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives starting from a specific hydrazinyl-pyridine-carbonitrile compound. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. Additionally, the newly prepared compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
Luminescent Heterocyclic Compounds
Grummt et al. (2007) studied the absorption, fluorescence, and fluorescence excitation spectra of two substituted pyridylthiazoles at various pH values. These compounds demonstrated high fluorescence quantum yields and large Stokes shift values, indicating their potential use in metal sensing and as laser dyes (Grummt et al., 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[1-methyl-9-oxo-4-(pyrrolidine-1-carbonyl)-1,4,10-triazaspiro[5.6]dodecan-10-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4/c1-18-10-11-21(16(25)19-7-2-3-8-19)13-17(18)5-4-14(22)20(9-6-17)12-15(23)24/h2-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEGNPJAPNLNEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC12CCC(=O)N(CC2)CC(=O)O)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5550623.png)

![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)
![3-chloro-6-fluoro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5550650.png)


![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5550663.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)

![methyl 4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5550726.png)
![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5550728.png)
![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)